Tetra-n-pentyltin
CAS No.: 3765-65-9
Cat. No.: VC3826289
Molecular Formula: C20H44Sn
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3765-65-9 |
|---|---|
| Molecular Formula | C20H44Sn |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | tetrapentylstannane |
| Standard InChI | InChI=1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3; |
| Standard InChI Key | JEHHMOWXLBXVHN-UHFFFAOYSA-N |
| SMILES | CCCCC[Sn](CCCCC)(CCCCC)CCCCC |
| Canonical SMILES | CCCCC[Sn](CCCCC)(CCCCC)CCCCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Tetra-n-pentyltin belongs to the tetraorganotin class, featuring a central tin atom tetrahedrally coordinated to four n-pentyl groups. The molecular formula is C<sub>20</sub>H<sub>44</sub>Sn, with a molar mass of 427.29 g/mol (calculated from atomic weights: Sn = 118.71, C = 12.01, H = 1.008). The extended alkyl chains confer increased steric bulk compared to shorter-chain analogs like tetra-n-propyltin (C<sub>12</sub>H<sub>28</sub>Sn) , influencing solubility and thermal stability.
Table 1: Comparative Properties of Tetraalkyltin Compounds
The density decrease from tetra-n-propyltin (1.107 g/cm³) to tetrabutyltin (1.057 g/cm³) suggests a continuation of this trend for tetra-n-pentyltin, with an estimated density of 1.02–1.04 g/cm³. Thermal stability is expected to diminish with longer alkyl chains due to increased steric strain, leading to decomposition rather than boiling at elevated temperatures .
Synthesis and Reactivity
Preparation Methods
The synthesis of tetra-n-pentyltin likely follows established routes for tetraalkyltin compounds, such as:
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Grignard Reaction:
Reaction of tin(IV) chloride with n-pentylmagnesium bromide:This method, used for tetrabutyltin , typically yields 60–80% under anhydrous conditions.
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Wurtz Coupling:
Sodium-mediated coupling of n-pentyl chloride with tin(IV) chloride:Side reactions, such as tin metal formation, can reduce yields unless dibutyltin dichloride intermediates are employed .
Reactivity Profile
Tetra-n-pentyltin’s reactivity aligns with other tetraorganotins, exhibiting:
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Air Sensitivity: Gradual oxidation to tin oxides in the presence of oxygen.
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Hydrolytic Stability: Resistance to water under neutral conditions (similar to tetra-n-propyltin’s "Sensitive 4" rating ).
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Transmetalation: Participation in Stille couplings, though slower than aryl- or vinyltin analogs due to steric hindrance.
Applications and Industrial Relevance
Extraction Chromatography
Diglycolamide ligands with varying alkyl chains (e.g., n-pentyl to n-decyl) demonstrate enhanced lanthanide uptake in ionic liquids . Tetra-n-pentyltin’s lipophilic nature suggests potential utility in rare earth element (REE) separation, though experimental validation is required.
| Compound | ACGIH TWA (mg/m³) | NIOSH IDLH (mg/m³) |
|---|---|---|
| Tetra-n-propyltin | 0.1 (Skin) | 25 |
| Tributyltin oxide | 0.1 | 10 |
| Tetra-n-pentyltin* | 0.1 (estimated) | 25 (estimated) |
Future Research Directions
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Synthetic Optimization: Developing high-yield, low-impurity routes for tetra-n-pentyltin.
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Application Trials: Testing its efficacy in REE extraction and CVD processes.
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Toxicokinetic Studies: Quantifying bioaccumulation potential and metabolic pathways.
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